{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
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Properties
IUPAC Name |
[1-[(5-bromofuran-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c9-8-2-1-7(14-8)4-12-3-6(5-13)10-11-12/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBZYDOQWZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound that combines a brominated furan moiety with a triazole ring. This unique structural configuration is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through a review of available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Features
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Brominated Furan : A furan ring substituted with a bromine atom at the 5-position.
This combination enhances its reactivity and biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that compounds similar to {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| {1-[(5-bromofuran-2-yl)methyl]-1H-triazole} | E. coli | 62.5 µg/mL |
| {1-[(5-bromofuran-2-yl)methyl]-1H-triazole} | S. aureus | 78.12 µg/mL |
These findings suggest the potential of this compound in developing new antimicrobial agents, especially against resistant strains of bacteria.
Antifungal Activity
The triazole moiety is known for its antifungal properties. Compounds in this class have been used extensively in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. The specific activity of {1-[(5-bromofuran-2-yl)methyl]-1H-triazol-4-yl}methanol against fungal pathogens remains to be fully elucidated but is anticipated based on related triazole derivatives.
Anticancer Activity
Preliminary studies indicate that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that certain triazoles can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results demonstrate the potential for {1-[(5-bromofuran-2-yl)methyl]-1H-triazol-4-yl}methanol in oncological applications.
The biological activity of {1-[(5-bromofuran-2-yl)methyl]-1H-triazol-4-yl}methanol is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The brominated furan and triazole moieties facilitate non-covalent interactions, including hydrogen bonding and π–π stacking, which contribute to its biological effects.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds:
- Synthesis Methodology : The synthesis typically involves bromination of furan followed by a Huisgen cycloaddition reaction with azides to form the triazole ring.
- Biological Evaluation : In vitro assays have demonstrated promising results for both antimicrobial and anticancer activities, warranting further investigation into structure–activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
